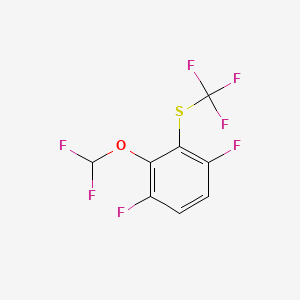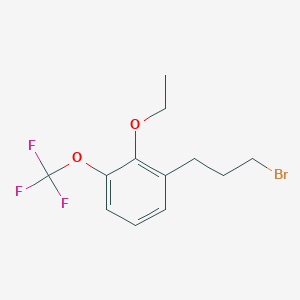
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the appropriate fluorinated benzene derivatives. Common synthetic routes include:
Halogen Exchange Reactions: Utilizing halogen exchange reactions where fluorine atoms replace other halogens on the benzene ring.
Nucleophilic Substitution: Employing nucleophilic substitution reactions to introduce the difluoromethoxy and trifluoromethylthio groups.
Catalytic Reactions:
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of specialized reactors, temperature control, and purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1,4-Difluoro-2-difluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different chemical and physical properties.
1,4-Difluorobenzene: A simpler fluorinated benzene derivative without additional functional groups.
Eigenschaften
Molekularformel |
C8H3F7OS |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,4-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI-Schlüssel |
MAZGXBPDYQDWDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)OC(F)F)SC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)







![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)


